

# 3-Bromo-2,5,6-trimethoxybenzoic acid molecular structure

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## Compound of Interest

Compound Name: *3-Bromo-2,5,6-trimethoxybenzoic acid*

Cat. No.: *B1268548*

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An In-depth Technical Guide to **3-Bromo-2,5,6-trimethoxybenzoic acid**

This technical guide provides a comprehensive overview of **3-Bromo-2,5,6-trimethoxybenzoic acid**, focusing on its molecular structure, chemical properties, and analytical data. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Molecular Structure and Chemical Identity

**3-Bromo-2,5,6-trimethoxybenzoic acid** is a substituted aromatic carboxylic acid. The core structure consists of a benzene ring functionalized with a carboxyl group, a bromine atom, and three methoxy groups. The specific substitution pattern (positions 2, 3, 5, and 6) dictates its chemical reactivity and potential biological activity.

Key Identifiers and Properties

Property	Value	Reference
IUPAC Name	3-bromo-2,5,6-trimethoxybenzoic acid	[1]
CAS Number	101460-22-4	[1][2]
Chemical Formula	C <sub>10</sub> H <sub>11</sub> BrO <sub>5</sub>	[1]
Molecular Weight	291.09 g/mol	Calculated
Synonyms	3-bromo-2,5,6-trimethoxybenzoic acid, 12W-0890	[1]
Purity	Min. 97.0% (T)	[2]
MDL Number	MFCD00191620	[2]

## Physicochemical and Spectroscopic Data

While extensive experimental data for this specific isomer is not widely published, data for related brominated and methoxylated benzoic acids provide a basis for expected characteristics. Spectroscopic data for **3-Bromo-2,5,6-trimethoxybenzoic acid** is available through specialized chemical suppliers.[3]

### Expected Analytical Characteristics

Data Type	Description
$^1\text{H}$ NMR	The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methoxy group protons, and the carboxylic acid proton. Chemical shifts will be influenced by the electronic effects of the bromine and methoxy substituents.
$^{13}\text{C}$ NMR	The carbon NMR spectrum would reveal signals for the aromatic carbons (including those directly attached to substituents), the carboxyl carbon, and the methoxy carbons.
Mass Spectrometry (MS)	Mass spectrometry will confirm the molecular weight and show a characteristic isotopic pattern due to the presence of the bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ ).
Infrared (IR) Spectroscopy	The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretches of the methoxy and acid groups, and C-Br stretching vibrations.

## Synthesis and Experimental Protocols

A definitive, published synthesis protocol for **3-Bromo-2,5,6-trimethoxybenzoic acid** was not identified in the provided search results. However, a general synthetic approach can be inferred from established methods for analogous compounds, such as the bromination of substituted benzoic acids.[\[4\]](#)[\[5\]](#)

### Representative Synthetic Protocol: Electrophilic Bromination

The synthesis would likely involve the direct bromination of a 2,5,6-trimethoxybenzoic acid precursor.

### Materials and Reagents:

- 2,5,6-trimethoxybenzoic acid (starting material)
- Bromine ( $\text{Br}_2$ ) or N-Bromosuccinimide (NBS)
- A suitable solvent (e.g., dioxane, acetic acid, or a chlorinated solvent like dichloromethane) [\[4\]](#)
- A catalyst (e.g., iron(III) bromide, if required)
- Sodium thiosulfate solution (for quenching)
- Sodium bicarbonate solution (for workup)
- Hydrochloric acid (for acidification)
- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

- **Dissolution:** Dissolve the 2,5,6-trimethoxybenzoic acid starting material in the chosen solvent within a reaction flask equipped with a magnetic stirrer and addition funnel.
- **Bromination:** Cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred mixture.[\[4\]](#) The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the characteristic reddish-brown color of bromine disappears.
- **Extraction:** Transfer the mixture to a separatory funnel. If the product is in an organic solvent, wash the solution with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.
- **Acidification:** Cool the aqueous bicarbonate layer in an ice bath and acidify with concentrated hydrochloric acid until the product precipitates out of the solution.

- Isolation and Purification: Collect the solid product by vacuum filtration, washing with cold water.[6] The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **3-Bromo-2,5,6-trimethoxybenzoic acid**.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR, MS, and melting point determination.

Below is a conceptual workflow for this process.



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Caption: Conceptual workflow for the synthesis and analysis of **3-Bromo-2,5,6-trimethoxybenzoic acid**.

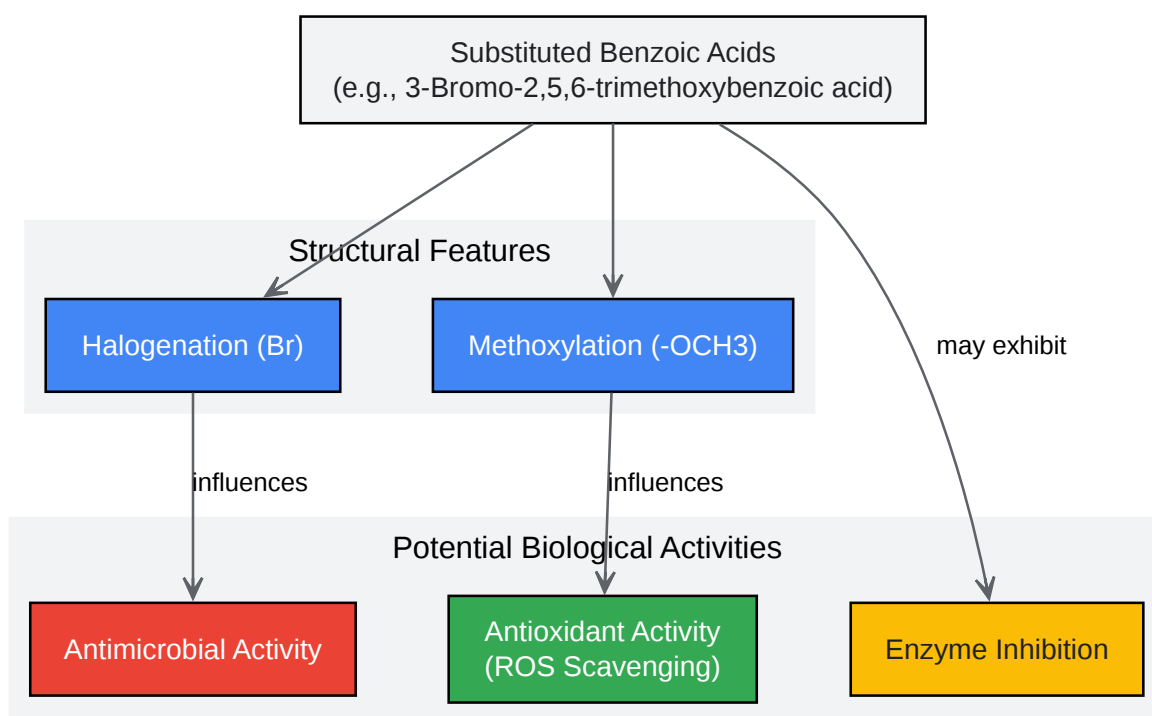
## Potential Biological Activity and Research Context

Direct experimental data on the biological activity of **3-Bromo-2,5,6-trimethoxybenzoic acid** is limited in publicly available literature. However, the activities of structurally related compounds can provide valuable insights and guide future research.

- Antimicrobial Properties: The presence of halogen atoms, particularly bromine, on an aromatic ring can confer significant antimicrobial properties.[7] Brominated phenols and related compounds isolated from marine sources have shown potent antibacterial and antifungal activities.[7]
- Antioxidant and Anti-inflammatory Activity: Benzoic acid derivatives are widely recognized for their antioxidant and anti-inflammatory effects.[8][9] For example, 3,4,5-trimethoxybenzoic acid (an analogue lacking the bromine) is a potent antioxidant and inhibitor of cytokine production.[9] Another related compound, 3-Bromo-4,5-dihydroxybenzaldehyde, has been shown to protect human keratinocytes from oxidative stress-induced damage.[10]
- Enzyme Inhibition: Substituted benzoic acids can act as enzyme inhibitors. The specific substitution pattern on the ring is critical for efficacy and target specificity.[7]

Given these precedents, **3-Bromo-2,5,6-trimethoxybenzoic acid** could be a promising candidate for investigation in antimicrobial, antioxidant, and anti-inflammatory research. The interplay between the electron-withdrawing bromine atom and the electron-donating methoxy groups may result in unique biological properties.

Below is a diagram illustrating the potential logical relationships for investigating the bioactivity of this compound class.



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Caption: Structure-activity relationships for substituted benzoic acids.

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